molecular formula C6H8O3 B3328881 Methyl 2-oxocyclobutanecarboxylate CAS No. 52903-53-4

Methyl 2-oxocyclobutanecarboxylate

Cat. No. B3328881
CAS RN: 52903-53-4
M. Wt: 128.13 g/mol
InChI Key: GZZDEOHEJZKVPZ-UHFFFAOYSA-N
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Description

“Methyl 2-oxocyclobutanecarboxylate” is a chemical compound with the molecular formula C6H8O3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact structure would require more specific information or a detailed analysis .

Scientific Research Applications

Photocycloaddition Reactions

Methyl 2-oxocyclobutanecarboxylate, due to its unique structure, participates in various photocycloaddition reactions. For example, the irradiation of methyl 2- and 3-chromonecarboxylate in the presence of various alkenes produces cyclobutane type adducts. These reactions are influenced by the reactivity of the compound, where methyl 2-chromonecarboxylate shows higher photochemical reactivity compared to its 3-chromonecarboxylate counterpart, leading predominantly to the formation of endo adducts. These findings have been validated through X-ray structural analysis, highlighting the compound's utility in synthesizing complex cyclobutane structures within research environments (Sakamoto et al., 2012).

Ester and Formyl Group Competition

In another dimension of its application, this compound exhibits interesting behavior in the competition between ester and formyl groups, controlling torquoselectivity in cyclobutene electrocyclic reactions. This compound serves as a foundation for synthesizing methyl 3-formylcyclobutene-3-carboxylate, which upon thermolysis yields methyl (2H)-pyrane-5-carboxylate. This reaction sequence confirms theoretical predictions about the interplay between ester and formyl functionalities in guiding reaction outcomes, making it a fascinating area for mechanistic studies (Niwayama & Houk, 1992).

Synthesis Improvements

Furthermore, research has focused on improving the synthesis methods of closely related compounds such as 3-oxocyclobutanecarboxylic acid, which can be synthesized from methanol, acetone, and bromine through a series of steps including bromination, cyclization, salification, and hydrolysis. This improved method, characterized by its simplicity, low cost, and feasibility for large-scale preparation, is significant for the production of cyclobutanecarboxylic acid derivatives, including this compound (Huang Bin & Zhang Zheng-lin, 2010).

Keto-Enol System Studies

The compound's keto-enol system in aqueous solutions has also been the subject of extensive study, particularly the acid-strengthening effect of the cyclobutane ring. Through flash photolysis of 2-diazocyclopentane-1,3-dione in aqueous solutions, researchers produced 2-oxocyclobutylideneketene, which underwent hydration to the enol of 2-oxocyclobutanecarboxylic acid. This enol then isomerized to the keto form of the acid, with the study yielding insights into the keto-enol equilibrium constants and the remarkable increase in acidity with diminishing ring size. Such research elucidates the underlying chemical properties of this compound and related structures, enhancing our understanding of small, strained carbocyclic rings (Chang et al., 2006).

Safety and Hazards

“Methyl 2-oxocyclobutanecarboxylate” should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-9-6(8)4-2-3-5(4)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZDEOHEJZKVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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